molecular formula C22H17N5O5S B2553589 N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1207049-01-1

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2553589
M. Wt: 463.47
InChI Key: CWOGEDHTGJTIAL-UHFFFAOYSA-N
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Description

The compound is a derivative of oxamic acid, specifically a N-(4-substituted-thiazolyl)oxamic acid derivative. These compounds have been synthesized and tested for their antiallergy activity, showing significant potency in the rat PCA model. The synthesis typically involves the reaction of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea to yield aminothiazoles, which are then condensed with ethyloxalyl chloride to produce thiazolyloxamates .

Synthesis Analysis

The synthesis of related compounds involves a series of reactions starting with the appropriate acetophenone and thiourea, followed by condensation with ethyloxalyl chloride. In some cases, hydrolysis of the oxamates enhances the activity of the compounds. The synthesis of similar structures, such as substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and N-(2-thiono-4-oxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, has been achieved in one step from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones .

Molecular Structure Analysis

The molecular structure of these compounds includes a thiazolyl ring and a phenyl ring, which can be substituted with various groups without significantly enhancing the activity compared to the unsubstituted phenyl derivative. The presence of a 1,2,4-oxadiazol ring is common in these molecules, which is known for its utility in medicinal chemistry due to its resemblance to biologically important heterocycles .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of aminothiazoles and subsequent condensation reactions. The one-pot ring conversion reaction from sydnone to 1,3,4-oxadiazolin-2-one is another example of the chemical transformations used to create these molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide are not detailed in the provided papers, related compounds exhibit potent antiallergy activity and have shown promise in preliminary antimicrobial screening. The physical properties such as solubility, melting point, and stability would be influenced by the specific functional groups present in the molecule .

Scientific Research Applications

Anticancer Activity

A series of compounds with structural similarities to the given compound were synthesized and evaluated for anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antioxidant Activity

Another study focused on the synthesis and evaluation of antioxidant activities of derivatives involving a similar structural framework. The antioxidant properties were assessed, indicating potential applications in combating oxidative stress-related conditions (George, Sabitha, Kumar, & Ravi, 2010).

Antibacterial and Antimicrobial Activity

Several derivatives were synthesized and tested for their antibacterial and antimicrobial activities. Notable examples include compounds showing promising activity against Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017). Another study reported the synthesis of substituted-thiazole-2-semicarbazides derivatives, which were evaluated for their antimicrobial activity, further demonstrating the diverse biological applications of these compounds (Basavarajaiah & Mruthyunjayaswamy, 2008).

Antimycobacterial Activity

Compounds structurally related to the given chemical were explored for their antimycobacterial activity. The research aimed at finding new therapeutic agents against Mycobacterium tuberculosis. Some compounds exhibited significant activity, suggesting their potential in antimycobacterial drug development (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to assess its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. This could include testing the compound in biological assays, studying its interactions with proteins or other biomolecules, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

N-[4-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O5S/c28-18(23-10-19-25-20(27-32-19)13-4-2-1-3-5-13)9-15-11-33-22(24-15)26-21(29)14-6-7-16-17(8-14)31-12-30-16/h1-8,11H,9-10,12H2,(H,23,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOGEDHTGJTIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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